4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine is a complex organic compound classified as a pyrimidine derivative. It features a chloro group and a trifluoromethyl substituent on the pyrimidine ring, along with a benzyloxy group and a propoxy side chain, which contribute to its unique chemical properties and potential biological activities. The compound's molecular formula is with a molar mass of approximately 360.76 g/mol .
This compound has garnered attention in medicinal chemistry, particularly for its potential as a cyclin-dependent kinase (CDK) inhibitor, which may have implications in cancer treatment .
The synthesis of 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine typically involves several key steps:
The molecular structure of 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine can be represented as follows:
The compound exhibits a complex three-dimensional arrangement due to the presence of multiple functional groups, which influences its reactivity and interaction with biological targets.
4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine participates in various chemical reactions that are significant for its applications:
The mechanism of action for 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine primarily revolves around its role as an inhibitor of cyclin-dependent kinases. CDKs are essential for cell cycle progression and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells:
The physical and chemical properties of 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
The primary applications of 4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine lie within medicinal chemistry:
The stereoselective construction of the (1R,2R)-2-benzyloxy-1-methylpropoxy moiety relies on chiral-pool derivatization or asymmetric catalysis. A prevalent approach uses (2R,3R)-2,3-butanediol as a starting material, where the C2 symmetry simplifies stereocontrol. Benzyl protection of one hydroxyl group with benzyl bromide (BnBr) in tetrahydrofuran (THF) yields (2R,3R)-3-(benzyloxy)butan-2-ol. Subsequent regioselective coupling to the pyrimidine core requires activation via mesylation or tosylation. For example, tosylation with p-toluenesulfonyl chloride in dichloromethane (DCM) at 0°C generates a leaving group for nucleophilic displacement [3]. Enantiopurity (>97% ee) is maintained using chiral auxiliaries or enzymatic resolution, as confirmed by chiral HPLC analysis [2] [7].
The pyrimidine core is functionalized through sequential halogenation and trifluoromethylation. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (CAS: 69034-12-4) serves as a key intermediate, synthesized via radical trifluoromethylation of 2-chloropyrimidine using CoF₃/I₂ or electrophilic trifluoromethylating agents (e.g., Umemoto’s reagent). Regioselective chlorination at the C2 position is achieved by:
The electron-withdrawing trifluoromethyl group (-CF₃) enhances electrophilicity at C4, facilitating nucleophilic substitution by the chiral alkoxy group. Density Functional Theory (DFT) calculations confirm C4 as the most electrophilic site (partial charge: +0.32 vs. C6: +0.18) [5]. Physical properties include mp 48–52°C and stability at −20°C [6].
The ether linkage between the (1R,2R)-benzyloxypropoxy substituent and pyrimidine core employs Pd-catalyzed cross-coupling. Optimized conditions use:
Table 1: Optimization of Pd-Catalyzed Coupling Conditions
Catalyst/Ligand | Base | Solvent | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Pd(OAc)₂/XPhos | K₂CO₃ | Toluene | 82 | >99:1 dr |
Pd₂(dba)₃ | Cs₂CO₃ | MeCN | 78 | >99:1 dr |
Pd/C | K₂CO₃ | DMF | 45 | 85:15 dr |
This method achieves >99:1 diastereoselectivity by retaining the R,R configuration of the propoxy chain. The bulky phosphine ligands prevent epimerization at stereocenters [3] [8].
Solvent polarity significantly impacts diastereoselectivity in the glycosylation-like coupling step. Polar aprotic solvents (e.g., N-methylpyrrolidone, NMP) promote racemization due to ionic intermediates, while non-polar solvents (e.g., toluene) enhance stereoretention. Key findings include:
Table 2: Solvent Impact on Diastereomeric Excess (de)
Reaction Step | Solvent | Temperature (°C) | de (%) |
---|---|---|---|
Hydrogenation | Methanol | 25 | 95 |
Hydrogenation | THF | 25 | 82 |
Ether Coupling | Diethyl ether | −20 | 92 |
Ether Coupling | Acetonitrile | 25 | 75 |
The use of low-temperature ethereal solvents is critical for preserving enantiopurity in multi-step sequences [3].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: